molecular formula C12H16Cl2N2 B5641043 1-(3,4-dichlorobenzyl)-4-methylpiperazine

1-(3,4-dichlorobenzyl)-4-methylpiperazine

Cat. No. B5641043
M. Wt: 259.17 g/mol
InChI Key: UQXIBVPXHBSMGX-UHFFFAOYSA-N
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Description

1-(3,4-dichlorobenzyl)-4-methylpiperazine, also known as MBZP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is a synthetic compound that has been widely used in scientific research for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-(3,4-dichlorobenzyl)-4-methylpiperazine is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, meaning that it increases the levels of these neurotransmitters in the brain. This leads to increased activity in the central nervous system, resulting in the stimulant effects observed with 1-(3,4-dichlorobenzyl)-4-methylpiperazine.
Biochemical and Physiological Effects:
1-(3,4-dichlorobenzyl)-4-methylpiperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to increased activity in the central nervous system. This results in a number of physiological effects, including increased heart rate, blood pressure, and body temperature. 1-(3,4-dichlorobenzyl)-4-methylpiperazine has also been shown to have effects on the immune system, with studies suggesting that it may have immunosuppressive properties.

Advantages and Limitations for Lab Experiments

1-(3,4-dichlorobenzyl)-4-methylpiperazine has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for large-scale production. It has also been extensively studied, with a large body of literature available on its pharmacological properties. However, there are also limitations to using 1-(3,4-dichlorobenzyl)-4-methylpiperazine in lab experiments. It is a psychoactive drug that can have significant effects on the central nervous system, making it difficult to interpret results. It is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.

Future Directions

There are a number of future directions for research on 1-(3,4-dichlorobenzyl)-4-methylpiperazine. One area of interest is its potential as a therapeutic agent for neurological disorders. Studies have suggested that 1-(3,4-dichlorobenzyl)-4-methylpiperazine may have potential for treating Parkinson's disease, schizophrenia, and depression. Further research is needed to explore these potential therapeutic applications. Another area of interest is the development of new synthetic compounds based on the structure of 1-(3,4-dichlorobenzyl)-4-methylpiperazine. These compounds could have improved pharmacological properties and could be used as potential therapeutic agents. Finally, there is a need for further research on the biochemical and physiological effects of 1-(3,4-dichlorobenzyl)-4-methylpiperazine, particularly its effects on the immune system. This could have important implications for the development of new drugs for a range of medical conditions.
Conclusion:
In conclusion, 1-(3,4-dichlorobenzyl)-4-methylpiperazine is a synthetic compound that has been widely used in scientific research for its pharmacological properties. It has been studied for its effects on the central nervous system, its potential as a therapeutic agent for neurological disorders, and its biochemical and physiological effects. While there are advantages to using 1-(3,4-dichlorobenzyl)-4-methylpiperazine in lab experiments, there are also limitations, particularly its psychoactive effects. Further research is needed to explore the potential therapeutic applications of 1-(3,4-dichlorobenzyl)-4-methylpiperazine and to develop new synthetic compounds based on its structure.

Synthesis Methods

The synthesis of 1-(3,4-dichlorobenzyl)-4-methylpiperazine involves the reaction of 3,4-dichlorobenzyl chloride with 4-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and yields 1-(3,4-dichlorobenzyl)-4-methylpiperazine as a white crystalline powder. The purity of the compound can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(3,4-dichlorobenzyl)-4-methylpiperazine has been used in scientific research for its pharmacological properties. It has been studied for its effects on the central nervous system, particularly on the dopamine and serotonin systems. 1-(3,4-dichlorobenzyl)-4-methylpiperazine has been shown to have stimulant properties, similar to amphetamines, and has been used as a model compound for studying the mechanisms of action of these drugs. It has also been studied for its potential as a therapeutic agent for various neurological disorders, including Parkinson's disease, schizophrenia, and depression.

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2/c1-15-4-6-16(7-5-15)9-10-2-3-11(13)12(14)8-10/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXIBVPXHBSMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5257459

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